

RS100329 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *RS100329 hydrochloride*

Cat. No.: *B1662274*

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on **RS100329 hydrochloride**, a potent and selective α 1A-adrenoceptor antagonist. This guide details its chemical properties, molecular structure, mechanism of action, and key experimental data, presented for practical application in a research setting.

Core Compound Information

Property	Data	Citation(s)
CAS Number	1215654-26-4	[1][2][3]
Molecular Formula	C ₂₀ H ₂₅ F ₃ N ₄ O ₃ ·HCl	[1][3]
Molecular Weight	462.89 g/mol	[1][3]
IUPAC Name	5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride	[2][4]
Canonical SMILES	<chem>CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl</chem>	[2]
Solubility	Soluble in water to 100 mM and also soluble in DMSO.	[2][3]
Purity	≥98% (HPLC)	[1][3]
Storage	Store at room temperature for short term. For long-term storage, -20°C (months to years) is recommended. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.	[2][5]

Mechanism of Action and Selectivity

RS100329 hydrochloride is a potent and highly selective antagonist of the α_{1A}-adrenergic receptor (α_{1A}-adrenoceptor).[1][6] Its mechanism of action lies in its ability to competitively bind to and block the α_{1A}-adrenoceptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[7] This selective antagonism has been demonstrated in both cloned human and native receptor systems.[7][8]

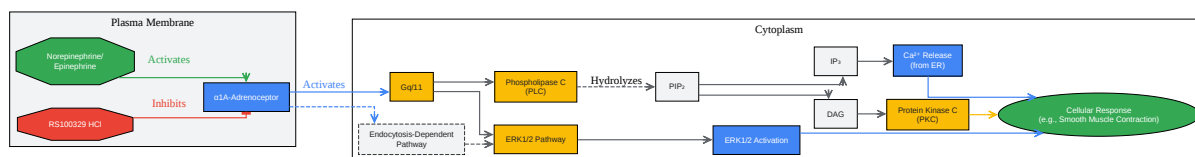
The compound exhibits significant selectivity for the $\alpha 1A$ subtype over the $\alpha 1B$ and $\alpha 1D$ subtypes, a crucial feature for targeted therapeutic applications. This selectivity minimizes off-target effects that can be associated with non-selective $\alpha 1$ -adrenoceptor antagonists.[\[7\]](#)[\[8\]](#)

Quantitative Binding Affinity and Selectivity

Adrenoceptor Subtype	pKi Value	Selectivity vs. $\alpha 1A$	Citation(s)
$\alpha 1A$	9.6	-	[1] [5] [7]
$\alpha 1B$	7.5	126-fold	[1] [5] [7]
$\alpha 1D$	7.9	50-fold	[1] [5] [7]

Signaling Pathways

The $\alpha 1A$ -adrenoceptor primarily signals through the Gq/11 family of G-proteins.[\[9\]](#)[\[10\]](#) Antagonism by **RS100329 hydrochloride** inhibits this signaling cascade. Upon agonist binding, the $\alpha 1A$ -adrenoceptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[\[10\]](#)[\[11\]](#) IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[\[9\]](#)[\[10\]](#) Additionally, $\alpha 1A$ -adrenoceptor activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a pathway that can be independent of the canonical Gq/PLC/PKC signaling and may involve receptor endocytosis.[\[12\]](#)[\[13\]](#)[\[14\]](#)



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α1A-Adrenoceptor Signaling Pathway and Inhibition by RS100329 HCl.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **RS100329 hydrochloride** for the α1A-adrenoceptor.

- Cell Culture and Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cloned α1A-, α1B-, or α1D-adrenoceptor.
 - Harvest the cells and homogenize in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Competition Binding Assay:
 - In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand, such as [³H]-prazosin.

- Add increasing concentrations of unlabeled **RS100329 hydrochloride**.
- Incubate the mixture to allow for binding to reach equilibrium.
- Filtration and Scintillation Counting:
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of **RS100329 hydrochloride**.
 - Determine the IC₅₀ value (the concentration of **RS100329 hydrochloride** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

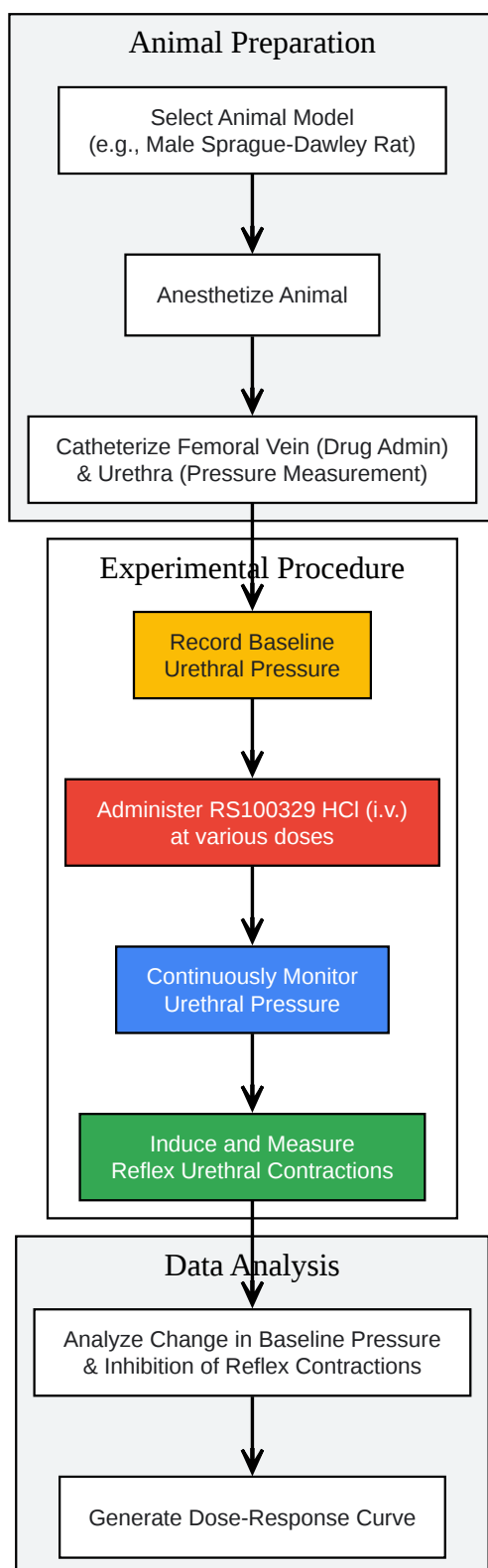
This assay measures the functional antagonist activity of **RS100329 hydrochloride** by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.

- Cell Preparation and Dye Loading:
 - Plate cells expressing the α 1A-adrenoceptor (e.g., HEK293 cells) in a 96-well plate.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Antagonist Incubation:
 - Pre-incubate the cells with varying concentrations of **RS100329 hydrochloride** or vehicle control for a specified period.

- Agonist Stimulation and Fluorescence Measurement:
 - Stimulate the cells with a known α 1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) at a concentration that elicits a submaximal response (EC_{80}).
 - Immediately measure the change in fluorescence intensity using a fluorescent plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of **RS100329 hydrochloride**.
 - Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC_{50} value.

In Vivo Experimental Workflow

The in vivo efficacy of **RS100329 hydrochloride** is often assessed by its ability to reduce urethral pressure, a key factor in conditions such as benign prostatic hyperplasia.



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Workflow for In Vivo Assessment of RS100329 HCl on Urethral Pressure.

In vivo studies have demonstrated that intravenous administration of **RS100329 hydrochloride** in anesthetized rats reduces baseline urethral pressure and inhibits reflex urethral contractions in a dose-dependent manner.[5] These findings support its potential therapeutic utility in conditions characterized by increased urethral tone.

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